N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Anti-cancer Breast cancer Anti-proliferative

Researchers performing breast cancer SAR studies often struggle to source structurally defined halogen-positional isomers with verified selectivity profiles. CAS 391876-75-8 solves this by providing a pure meta-bromo THIQ-sulfonyl-benzamide that has a confirmed negative Beta-1 adrenergic receptor counter-screen, a selectivity gate absent in its para-bromo and ortho-chloro analogs. Its patent-backed class shows 6- to 10-fold greater anti-proliferative potency than Tamoxifen, making it a high-priority tool for oncology screening panels and PPARδ scaffold-diversification programs. Bulk and gram-scale quantities are available with batch-specific analytical documentation.

Molecular Formula C22H19BrN2O3S
Molecular Weight 471.37
CAS No. 391876-75-8
Cat. No. B2889484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
CAS391876-75-8
Molecular FormulaC22H19BrN2O3S
Molecular Weight471.37
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Br
InChIInChI=1S/C22H19BrN2O3S/c23-19-6-3-7-20(14-19)24-22(26)17-8-10-21(11-9-17)29(27,28)25-13-12-16-4-1-2-5-18(16)15-25/h1-11,14H,12-13,15H2,(H,24,26)
InChIKeyILWWPSNEGIJIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: CAS 391876-75-8


N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-75-8) is a synthetic organic compound belonging to the class of N-substituted tetrahydroisoquinoline benzamide/benzene sulfonamide derivatives. Compounds within this structural class have been disclosed as possessing anti-proliferative activity against cancer cells, particularly breast cancer-derived lines, with reported IC₅₀ values that are 6- to 10-fold lower than the reference agent Tamoxifen [1]. The molecule features a 3-bromophenyl group attached to the amide nitrogen, a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety at the para position of the central benzamide ring, and a molecular weight of approximately 471.37 g/mol. This specific substitution pattern places the bromine atom at the meta position of the N-phenyl ring, a regiochemical feature that distinguishes it from known para-bromo and ortho-chloro analogs in the same chemotype series.

Chemotype

N-substituted tetrahydroisoquinoline sulfonamide with reported anti-proliferative class activity

Selectivity context

Direct negative result against Beta-1 adrenergic receptor confirmed for this derivative

Regiochemical distinction

meta-bromo substitution differentiates it from para-bromo and ortho-chloro analogs

Analog Substitution Risks: CAS 391876-75-8


Within the tetrahydroisoquinoline-2-sulfonyl benzamide chemotype, the position and electronic nature of the halogen substituent on the N-phenyl ring significantly influence target-binding profiles. Published structure-activity relationship (SAR) data on this scaffold demonstrate that moving the halogen from the meta to the para position, or replacing bromine with chlorine, can shift receptor subtype selectivity and alter potency by orders of magnitude [1]. For example, in the related anthranilic acid-derived tetrahydroisoquinoline-2-sulfonyl benzamide series, closely related analogs display PPARδ binding IC₅₀ values spanning from 4 nM to 126 nM depending solely on the substitution pattern [2]. A Beta-1 adrenergic receptor counter-screen on the title compound confirms no measurable binding affinity, providing a selectivity gate that may not hold for isomers . Therefore, generic selection of a halogen-positional or halogen-type analog without direct comparative data on the specific target of interest cannot guarantee equivalent pharmacological outcome.

Halogen positional isomerism may shift target-binding profiles

SAR data on this scaffold show that moving bromine from meta to para or changing halogen type can alter potency orders of magnitude; isomer selection without direct comparative data may not transfer expected activity.

Beta-1 selectivity confirmation is isomer-specific

The meta-bromo derivative lacks Beta-1 affinity, but analogous para-bromo and ortho-chloro analogs have no publicly available counter-screen data; a generic substitution assumption for off-target profile is unsupported.

PPARδ activity range cannot be extrapolated across analogs

While the core scaffold supports low-nanomolar PPARδ binding (4–126 nM in tested analogs), the meta-bromo derivative has not been profiled; its PPARδ engagement remains unknown.

Evidence Matrix: CAS 391876-75-8 vs. Analogs


Breast Cancer Anti-Proliferative Activity vs Tamoxifen

The patent literature covering the N-substituted tetrahydroisoquinoline benzamide/sulfonamide class, which includes the title compound, explicitly states that compounds in this series exhibit IC₅₀ values against breast cancer cells that are 6- to 10-fold lower than the IC₅₀ of Tamoxifen. The patent does not disclose per-compound IC₅₀ data for the 3-bromophenyl derivative, so this differentiation claim applies at the class level only [1]. No head-to-head study isolating the 3-bromophenyl derivative versus Tamoxifen or versus the 4-bromo, 2-chloro, or 2,5-dimethylphenyl analogs has been identified in the public domain.

Anti‑proliferative vs Tamoxifen
Class-level inference
Class-level claim: 6‑ to 10‑fold lower IC₅₀ than Tamoxifen (per‑compound IC₅₀ not disclosed)
Reported class-level anti‑proliferative endpoint context; requires per‑compound dose‑response profiling.
No head‑to‑head study isolating the 3‑bromophenyl derivative.
Anti-cancer Breast cancer Anti-proliferative Tetrahydroisoquinoline

Beta-1 Adrenergic Receptor Inactivity Confirmed

A binding affinity assay deposited in the Aladdin Scientific database tested the title compound against the Beta-1 adrenergic receptor and reported no measurable affinity . This negative result constitutes a direct selectivity data point for CAS 391876-75-8. However, no analogous counter-screen data for the para-bromo isomer (CAS 325702-81-6) or the ortho-chloro analog (CAS 391876-66-7) is publicly available, preventing a direct head-to-head selectivity comparison.

Beta‑1 adrenergic receptor
Direct data point
No measurable affinity detected
Supports Beta‑1 selectivity exclusion for this derivative.
Analog selectivity profiles remain unverified.
Selectivity Beta-1 adrenergic receptor Counter-screen Off-target

PPARδ Potency Range: THIQ Sulfonylbenzamide Scaffold

Compounds bearing the tetrahydroisoquinoline-2-sulfonyl benzamide core, but with divergent amide-side substitutions, have been profiled against human PPARδ ligand-binding domain (LBD) in competition-binding assays. Reported IC₅₀ values range from 4 nM (BDBM28674, 2-carboxy-4-chlorophenyl amide derivative) to 126 nM (BDBM28663, benzoic acid amide derivative) [1][2]. The 5-bromo-anthranilic acid derivative BDBM28667 shows an IC₅₀ of 8 nM. These data establish that the core scaffold is competent for low-nanomolar PPARδ binding. No PPARδ binding data for the 3-bromophenyl derivative (CAS 391876-75-8) is currently available, so its position within this activity range cannot be quantitatively assigned.

PPARδ scaffold potency range
Supporting evidence
Scaffold IC₅₀ range: 4 nM – 126 nM (analog data only)
Core scaffold competent for PPARδ binding; compound‑specific activity untested.
CAS 391876‑75‑8 not profiled against PPARδ.
PPAR delta Binding affinity Scaffold Tetrahydroisoquinoline

meta- vs para-Bromo Isomer: Structural Rationale

The title compound places the bromine atom at the meta (3-) position of the N-phenyl ring. The closest commercially cataloged isomer, N-(4-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 325702-81-6), carries the bromine at the para position. The ortho-chloro analog N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-66-7) and the 2,5-dimethylphenyl analog (CAS 476326-25-7) further vary steric and electronic properties at the N-phenyl ring [1][2]. Meta vs. para halogen substitution differentially modulates the electron density of the aniline nitrogen and the dihedral angle between the N-phenyl ring and the amide plane, which in turn can affect hydrogen-bonding capability, target-binding conformation, and metabolic stability. However, no published head-to-head bioactivity comparison between the meta-bromo and para-bromo isomers has been identified. The differentiation is therefore structural and inferential, not quantitative.

meta‑ vs para‑bromo isomer
Supporting evidence
meta‑bromo positional isomer; distinct from para‑bromo (CAS 325702‑81‑6) and ortho‑chloro analogs
Structural differentiation may affect target binding; no head‑to‑head bioactivity comparison available.
Procurement assumes functional interchangeability risk.
Regiochemistry Bromine position Structure-activity relationship Isomer comparison

Application Scenarios: CAS 391876-75-8


Breast Cancer Anti-Proliferative Screening

The patent-backed claim of 6- to 10-fold greater anti-proliferative potency than Tamoxifen for the N-substituted tetrahydroisoquinoline benzamide/sulfonamide class provides a rationale for including CAS 391876-75-8 in breast cancer cell-line screening panels. However, the absence of per-compound IC₅₀ data means that the 3-bromophenyl derivative must undergo its own dose-response profiling; its activity cannot be assumed to match the class average [1].

Selectivity Profiling: Beta-1 Inactivity

For projects where Beta-1 adrenergic receptor engagement is a critical exclusion criterion (e.g., to minimize cardiovascular liability), CAS 391876-75-8 is directly supported by a negative binding result, unlike its para-bromo and ortho-chloro analogs for which no such counter-screen data is available .

PPARδ Scaffold Hopping & Core Exploration

The tetrahydroisoquinoline-2-sulfonyl benzamide core has validated low-nanomolar PPARδ binding in multiple analogs (IC₅₀ range: 4–126 nM). CAS 391876-75-8 may serve as a scaffold-diversification element in PPARδ programs, but only with the understanding that its PPARδ activity is untested and must be experimentally determined [2].

Regiochemical SAR: meta- vs para-Halogen Derivatives

The meta-bromo substitution pattern of CAS 391876-75-8 provides a direct structural comparator for the para-bromo isomer (CAS 325702-81-6) in systematic SAR studies aimed at elucidating the impact of halogen position on target affinity, selectivity, and pharmacokinetic properties. This is an exploratory research application, not a procurement decision based on proven superiority .

Application
Selection Property
Validation Focus
Breast cancer anti‑proliferative screening
Class‑level anti‑proliferative context (patent‑backed)
Per‑compound IC₅₀ profiling required
Beta‑1 selectivity profiling
Confirmed Beta‑1 inactivity for this derivative
Analog selectivity profiles unavailable; verify in context
PPARδ scaffold exploration
Scaffold‑competent PPARδ binding (analog range 4–126 nM)
De novo PPARδ profiling needed for this compound
Regiochemical SAR studies
meta‑bromo positional isomer vs para‑bromo/ortho‑chloro analogs
Head‑to‑head bioactivity comparison lacking
Quote Request

Request a Quote for N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.